4-Ethylbenzyl alcohol
Overview
Description
4-Ethylbenzyl alcohol, also known as (4-ethylphenyl)methanol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a mild aromatic odor. This compound is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the para position. It is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-ethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-ethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can form 4-ethylbenzaldehyde or 4-ethylbenzoic acid, depending on the oxidizing agent and reaction conditions.
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: 4-Ethylbenzaldehyde, 4-Ethylbenzoic acid
Reduction: 4-Ethylbenzylamine
Substitution: 4-Ethylbenzyl chloride
Scientific Research Applications
4-Ethylbenzyl alcohol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 4-ethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes or acids . The compound’s effects are mediated through its ability to interact with cellular components and influence biochemical pathways .
Comparison with Similar Compounds
- Benzyl alcohol
- 4-Methylbenzyl alcohol
- 4-Isopropylbenzyl alcohol
Properties
IUPAC Name |
(4-ethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLBFFIVJGJBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227614 | |
Record name | 4-Ethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-59-2 | |
Record name | 4-Ethylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the physicochemical state of a vesicular bilayer influence the sorption of 4-ethylbenzyl alcohol?
A: Research suggests that the sorption of this compound is significantly influenced by the physical state of the vesicular bilayer, particularly its ordering, rather than the bilayer thickness. [] For instance, changes in temperature, which can alter the phase behavior of certain lipids like dioctadecyldimethylammonium bromide (DODAB), were found to dramatically affect the sorption of this compound. This implies that the compound's interaction with the bilayer is surface-mediated and sensitive to the arrangement and packing of lipid molecules. []
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